molecular formula C6H8F2O B2885981 2,2-Difluorospiro[2.3]hexan-5-ol CAS No. 2306276-11-7

2,2-Difluorospiro[2.3]hexan-5-ol

Cat. No.: B2885981
CAS No.: 2306276-11-7
M. Wt: 134.126
InChI Key: PYMICOULXGTLSG-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.3]hexan-5-ol is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.13 g/mol . It is characterized by the presence of two fluorine atoms and a spirocyclic structure, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.3]hexan-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a spirocyclic precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.3]hexan-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2,2-Difluorospiro[2.3]hexan-5-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.3]hexan-5-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure also contributes to its unique chemical behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluorospiro[2.3]hexan-5-ol
  • 2,2-Difluorocyclohexanol
  • 2,2-Difluoropentanol

Uniqueness

2,2-Difluorospiro[2.3]hexan-5-ol is unique due to its spirocyclic structure and the presence of two fluorine atoms, which impart distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMICOULXGTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306276-11-7
Record name 1,1-difluorospiro[2.3]hexan-5-ol
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